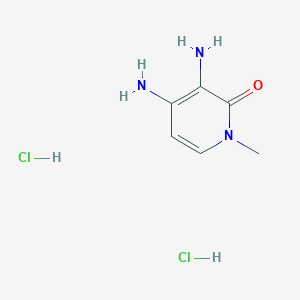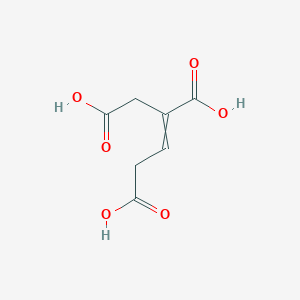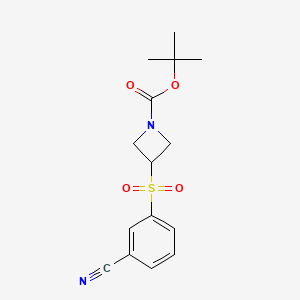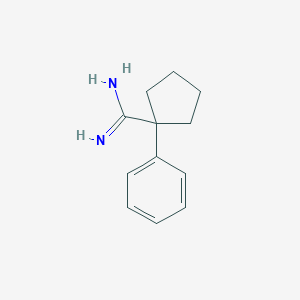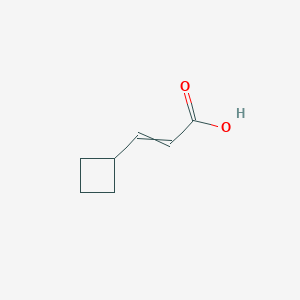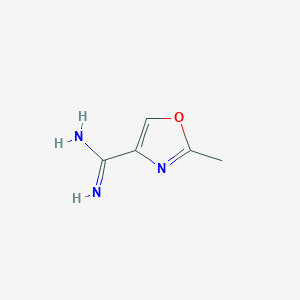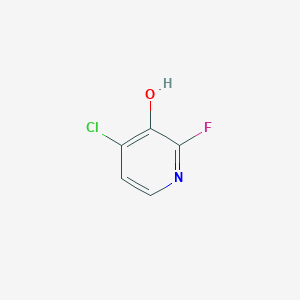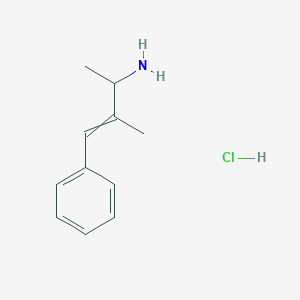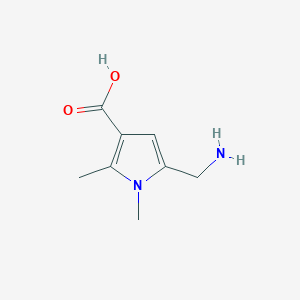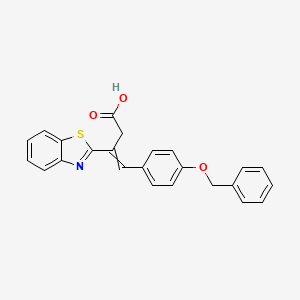
3-Benzothiazol-2-yl-4-(4-benzyloxy-phenyl)-but-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzothiazol-2-yl-4-(4-benzyloxy-phenyl)-but-3-enoic acid is an organic compound that features a benzothiazole ring and a benzyloxy-phenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzothiazol-2-yl-4-(4-benzyloxy-phenyl)-but-3-enoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of Benzothiazole Ring: Starting from o-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of Benzyloxy-phenyl Group: This could be achieved through a Friedel-Crafts alkylation or acylation reaction.
Formation of But-3-enoic Acid Moiety: This step might involve a Heck reaction or a similar coupling reaction to introduce the alkenoic acid functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzyloxy group or the alkenoic acid moiety.
Reduction: Reduction reactions could target the double bond in the but-3-enoic acid moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzothiazole ring or the benzyloxy-phenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield saturated acids.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Materials Science:
Biology and Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Polymer Chemistry: Potential use in the synthesis of novel polymers with unique properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-mercaptobenzothiazole, which are known for their biological activities.
Benzyloxy-phenyl Compounds: Such as 4-benzyloxybenzoic acid, which have applications in materials science.
Uniqueness
3-Benzothiazol-2-yl-4-(4-benzyloxy-phenyl)-but-3-enoic acid is unique due to the combination of its structural features, which might confer specific biological activities or material properties not found in other compounds.
Properties
Molecular Formula |
C24H19NO3S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-4-(4-phenylmethoxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C24H19NO3S/c26-23(27)15-19(24-25-21-8-4-5-9-22(21)29-24)14-17-10-12-20(13-11-17)28-16-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,26,27) |
InChI Key |
KRFDRGKRBQQYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(CC(=O)O)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



